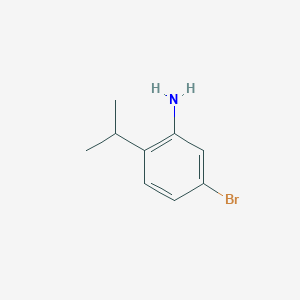

5-Bromo-2-isopropylaniline

Description

Structural Classification and Significance within Haloaniline Derivatives

5-Bromo-2-isopropylaniline is classified as a haloaniline, a subset of aromatic amines where the benzene (B151609) ring is substituted with one or more halogen atoms. libretexts.org Specifically, it is a mono-brominated and mono-alkylated aniline (B41778). The molecule's structure consists of an aniline core with the isopropyl group at the ortho position (carbon 2) relative to the amino group, and the bromine atom at the meta position (carbon 5).

This specific substitution pattern is significant for several reasons:

Amine Group (-NH2): The amino group is a versatile functional group. It acts as a directing group in electrophilic aromatic substitution and can be converted into a diazonium salt, which is an exceptionally useful intermediate for introducing a wide array of other functional groups through reactions like the Sandmeyer reaction. bohrium.comwikipedia.org

Bromine Atom (-Br): The bromine atom serves as a reactive handle, primarily for transition-metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Isopropyl Group (-CH(CH3)2): The isopropyl group at the ortho position provides steric hindrance around the amino group. This steric bulk can influence the regioselectivity of subsequent reactions and affects the physical properties of the molecule, such as its solubility and crystalline nature.

The combination of these three functional elements on a single aromatic scaffold makes this compound and related haloanilines highly significant building blocks. They are frequently employed in the synthesis of pharmaceuticals, agrochemicals, and materials, where the precise arrangement of substituents is crucial for biological activity or material properties. researchgate.netresearchgate.net

Historical Context of Related Substituted Anilines in Chemical Research

The study of anilines has been pivotal in the evolution of organic chemistry. Since the discovery of aniline itself in 1826, these compounds have been central to both academic research and industrial applications. d-nb.info The initial major application for aniline derivatives was in the production of synthetic dyes, a field that exploded after William Henry Perkin's synthesis of mauveine in 1856. wikipedia.orgmdpi.com This discovery launched the synthetic dye industry and led to the establishment of major chemical companies that remain influential today. wikipedia.orgd-nb.info

Substituted anilines, including haloanilines, quickly became indispensable intermediates. researchgate.net Early research focused on developing methods for their synthesis, such as the reduction of substituted nitroaromatics, a process exemplified by the Béchamp reduction. wikipedia.orgmdpi.com Over time, the applications of substituted anilines expanded dramatically beyond dyes. They became crucial precursors for a vast range of products, including:

Pharmaceuticals: The development of sulfa drugs in the 1930s highlighted the importance of aniline derivatives in medicinal chemistry. researchgate.net

Polymers: Anilines are key components in the manufacture of polyurethanes and other polymers. d-nb.info

Agrochemicals: Many herbicides and pesticides are synthesized from substituted aniline precursors. researchgate.net

This rich history underscores the foundational importance of the aniline scaffold in chemical research and industry, setting the stage for the development and use of more specialized derivatives like this compound.

Contemporary Relevance as a Versatile Synthetic Intermediate

In modern organic chemistry, this compound is valued as a versatile synthetic intermediate. Its utility stems from the ability to selectively functionalize the molecule at its bromine and amine positions. It serves as a key starting material for constructing complex organic molecules with applications in medicinal chemistry and materials science. smolecule.com

The presence of both a nucleophilic amine and a halogenated site amenable to cross-coupling makes it a powerful tool for building heterocyclic scaffolds. Haloanilines are known precursors to biologically active structures like benzothiazoles and quinazolinones, which are considered "privileged structures" in drug discovery due to their ability to bind to multiple biological targets. researchgate.netresearchgate.netnih.gov For instance, a haloaniline can undergo cyclization reactions to form fused ring systems that are common in many pharmaceutical agents. organic-chemistry.orgamanote.com The specific substitution pattern of this compound can be leveraged to synthesize targeted molecules where the isopropyl group and the position of ring substitution are critical for the final product's function.

Overview of Research Trajectories for Aryl Halides and Aniline Scaffolds

Current research involving aryl halides and aniline scaffolds is focused on enhancing synthetic efficiency, discovering novel reactivities, and expanding their application in creating functional molecules.

For Aryl Halides:

Advanced Catalysis: While palladium-catalyzed reactions are well-established, significant research is directed towards using more earth-abundant and cost-effective metals like copper and nickel for cross-coupling reactions. amanote.commdpi.com

Photochemistry: Light-mediated reactions are gaining traction as a green chemistry approach, enabling the formation of aryl radicals from aryl halides under mild conditions, often without the need for external photosensitizers or high temperatures. researchgate.netrsc.org

C-H Functionalization: A major trend is the development of reactions that directly functionalize carbon-hydrogen (C-H) bonds. Strategies like the Catellani reaction integrate the reactivity of aryl halides with C-H activation at the ortho position, allowing for the rapid assembly of highly substituted aromatic compounds. researchgate.net

For Aniline Scaffolds:

Novel Synthetic Methods: Researchers continue to develop new and more sustainable methods for synthesizing substituted anilines, such as the direct amination of aryl halides or the dehydrogenation of cyclohexanones. researchgate.netacs.org

Medicinal Chemistry: The aniline scaffold remains a key component in the design of new therapeutic agents. Research focuses on synthesizing diverse libraries of aniline derivatives to explore structure-activity relationships for various diseases. researchgate.netnih.gov

Materials Science: Substituted anilines are being investigated for their use in creating advanced materials, including polymers and organic electronic components, where their electronic properties can be finely tuned through substitution. smolecule.com

Collectively, these research trajectories highlight a dynamic and evolving field where foundational building blocks like this compound continue to play a crucial role in driving innovation.

Chemical Compound Data

| Property | Value | Source |

| Compound Name | This compound | chemsrc.com |

| CAS Number | 923148-28-1 | chemsrc.com |

| Molecular Formula | C9H12BrN | chemsrc.com |

| Molecular Weight | 214.10 g/mol | chemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMERBKWVCCZOPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 Isopropylaniline and Its Precursors

Regioselective Halogenation Strategies

The introduction of a bromine atom at the C-5 position of 2-isopropylaniline (B1208494) requires careful control of the reaction conditions to achieve the desired regioselectivity. The amino (-NH2) and isopropyl (-CH(CH3)2) groups on the aromatic ring are both ortho-, para-directing, meaning they activate the positions ortho and para to themselves towards electrophilic attack. The interplay of their directing effects and steric hindrance is crucial in determining the final substitution pattern.

Direct Bromination of Isopropylanilines

Direct bromination of the 2-isopropylaniline starting material is a common and straightforward approach to introduce a bromine substituent onto the aromatic ring.

The most fundamental method for the bromination of anilines is through electrophilic aromatic substitution. The high electron-donating capacity of the amino group strongly activates the benzene (B151609) ring, making it highly susceptible to electrophilic attack.

Molecular Bromine (Br₂): The reaction of anilines with molecular bromine is typically very rapid and can lead to the formation of polybrominated products. Due to the strong activation by the amino group, the reaction often proceeds to give the 2,4,6-tribromoaniline derivative. To achieve monobromination, the reactivity of the amino group is often attenuated by acylation to form an acetanilide. This moderation of the activating effect allows for more controlled, selective bromination.

N-Bromosuccinimide (NBS): A milder and more selective brominating agent is N-bromosuccinimide (NBS). It is a convenient source of electrophilic bromine and is often used to avoid the over-bromination that can occur with molecular bromine. The reaction with NBS can be carried out under various conditions to favor the desired isomer. For electron-rich aromatic compounds like anilines, NBS is an effective reagent for introducing a single bromine atom onto the ring.

| Brominating Agent | Substrate | Product | Notes |

| Molecular Bromine (Br₂) | Aniline (B41778) | 2,4,6-Tribromoaniline | Reaction is fast and often leads to polysubstitution. |

| N-Bromosuccinimide (NBS) | Electron-rich aromatics | Monobrominated product | Milder reagent, allows for more controlled bromination. |

This table provides a general overview of the reactivity of common brominating agents with aniline substrates.

The regioselectivity of the bromination of anilines can be further influenced by the use of catalytic systems.

Lewis Acids: Lewis acids, such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃), are commonly employed in electrophilic aromatic substitution reactions. They function by coordinating with the halogen, increasing its electrophilicity and facilitating the attack on the aromatic ring. While highly effective, the use of Lewis acids with anilines can be complicated by the coordination of the Lewis acid with the basic amino group, which can deactivate the ring.

Recent research has explored the use of other metal-based catalysts. For instance, copper(II) bromide (CuBr₂) has been shown to be an effective reagent for the regioselective bromination of anilines, particularly in ionic liquid solvents. This system can provide high yields of the para-brominated product under mild conditions.

Brønsted Acids: Brønsted acids can also play a role in directing the outcome of halogenation reactions. In some cases, a Brønsted acid-catalyzed reaction can favor different isomers compared to a non-catalyzed reaction. For instance, the reaction of 2-alkynylanilines in the presence of a Brønsted acid can lead to selective transformations, highlighting the potential for acid catalysis to control product formation. However, specific data on the Brønsted acid-catalyzed bromination of 2-isopropylaniline to yield the 5-bromo isomer is not extensively documented.

| Catalytic System | Description |

| Lewis Acids (e.g., AlCl₃, FeBr₃) | Increase the electrophilicity of the brominating agent. Can be complicated by coordination with the amino group. |

| Copper(II) Bromide (CuBr₂) | Effective for regioselective bromination of anilines, particularly in ionic liquids. |

| Brønsted Acids | Can influence regioselectivity, though their specific application for 5-bromo-2-isopropylaniline synthesis is less documented. |

This table summarizes the role of different catalytic systems in the bromination of anilines.

The choice of solvent can have a significant impact on the regioselectivity of the bromination of anilines. The polarity of the solvent can influence the nature of the brominating species and the stability of the reaction intermediates. For example, the bromination of 2-isopropylphenol with NBS shows a marked solvent effect on the regiochemical outcome. While a direct parallel cannot be drawn without specific experimental data, it underscores the importance of solvent screening in optimizing the synthesis of this compound.

In the case of NBS bromination of anilines, solvents like dimethylformamide (DMF) have been reported to promote high para-selectivity. Research on the bromination of ortho-alkylanilines has shown that solvents such as dichloromethane, dibromomethane, and acetonitrile can be effective in achieving selective para-bromination with molecular bromine.

| Solvent | Effect on Regioselectivity |

| Dimethylformamide (DMF) | Often promotes high para-selectivity in NBS bromination of anilines. |

| Dichloromethane | Can be used for selective para-bromination of ortho-alkylanilines with molecular bromine. |

| Dibromomethane | An alternative halogenated solvent for selective para-bromination. |

| Acetonitrile | Another option for achieving high para-selectivity in the bromination of ortho-alkylanilines. |

This table illustrates the influence of different solvents on the regioselectivity of aniline bromination.

Bromination of Pre-functionalized Isopropylbenzene Derivatives

An alternative to the direct bromination of 2-isopropylaniline is a multi-step approach starting from a pre-functionalized isopropylbenzene. This strategy involves introducing a bromine atom at the desired position relative to the isopropyl group and then converting another functional group into the amine.

For example, one could start with 2-isopropylanisole (the methyl ether of 2-isopropylphenol). The methoxy group is also an ortho-, para-director. Bromination of this compound would likely lead to a mixture of isomers, from which the desired 5-bromo-2-isopropylanisole could potentially be isolated. Subsequent cleavage of the methyl ether would yield 5-bromo-2-isopropylphenol, which could then be converted to the target aniline through a process such as a Buchwald-Hartwig amination or a similar nitrogen-insertion reaction. This approach, while longer, can sometimes offer better control over regioselectivity.

Convergent Synthetic Pathways to the this compound Core

For a molecule like this compound, a convergent approach is less common than direct functionalization of a pre-existing aniline or benzene ring. However, it is theoretically possible. For instance, a fragment containing the bromine and amino group could be coupled with a fragment containing the isopropyl group. This might involve a cross-coupling reaction, such as a Suzuki or Negishi coupling, where one fragment is a suitably functionalized organometallic reagent and the other is an aryl halide.

A hypothetical convergent synthesis could involve the coupling of a boronic acid derivative of isopropylbenzene with a bromo-amino-substituted aromatic halide. However, the development of such a route would require careful planning of the starting materials and coupling partners to ensure the correct regiochemical outcome. While offering potential for modularity, the development of a convergent synthesis for a relatively simple molecule like this compound may not be as practical as the more established regioselective halogenation methods.

Reductive Amination Routes from Brominated Isopropylketones

Reductive amination is a versatile and widely employed method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.comorganic-chemistry.orgresearchgate.net This process typically involves two key steps: the formation of an imine or enamine intermediate from the reaction of a ketone or aldehyde with an amine, followed by the reduction of this intermediate to the corresponding amine. In the context of synthesizing this compound, the logical precursor would be a brominated isopropyl-substituted aryl ketone.

The general pathway for this transformation would commence with the reaction of a suitable brominated isopropylketone, such as 1-(5-bromo-2-isopropylphenyl)ethanone, with an ammonia source to form the corresponding imine. This intermediate is then reduced in situ to yield the target aniline. A variety of reducing agents can be employed for this purpose, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity. masterorganicchemistry.com

| Reaction Step | Description | Typical Reagents |

| Imine Formation | The carbonyl group of the ketone reacts with an amine source, such as ammonia or ammonium chloride, to form an imine intermediate. This reaction is often catalyzed by a weak acid. | Ketone, Ammonia (or NH₄Cl), weak acid catalyst |

| Reduction | The C=N double bond of the imine is selectively reduced to a C-N single bond to form the final amine product. | Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), Catalytic hydrogenation (e.g., H₂/Pd) |

Modifications of Existing Bromo- or Isopropyl-substituted Anilines

Another major synthetic strategy involves the modification of aniline derivatives that already possess either the bromo or the isopropyl substituent. This approach leverages the directing effects of the existing functional groups on the aromatic ring to introduce the second substituent in the desired position.

Introduction of Isopropyl Group onto Bromoanilines

The introduction of an isopropyl group onto a bromoaniline can be achieved through the Friedel-Crafts alkylation reaction. wikipedia.orgbeilstein-journals.orgyoutube.comyoutube.comchemistrysteps.com This classic electrophilic aromatic substitution reaction involves the treatment of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). For the synthesis of this compound, the starting material would be 4-bromoaniline.

The amino group (-NH₂) is a strongly activating, ortho-, para-directing group, while the bromo group (-Br) is a deactivating, yet also ortho-, para-directing group. In 4-bromoaniline, the positions ortho to the amino group are positions 2 and 6, and the position para is occupied by the bromine atom. Therefore, the incoming isopropyl electrophile will be directed to the 2-position.

However, the Friedel-Crafts alkylation is not without its challenges. The strong activating nature of the amino group can lead to polyalkylation, where more than one isopropyl group is added to the aromatic ring. Another potential issue is the rearrangement of the carbocation intermediate, although this is less of a concern with the secondary isopropyl carbocation.

| Starting Material | Reagents | Expected Major Product | Potential Byproducts |

| 4-Bromoaniline | Isopropyl chloride, AlCl₃ | This compound | Poly-isopropyl-substituted products |

Introduction of Bromine onto Isopropylanilines

The synthesis of this compound can also be accomplished by the direct bromination of 2-isopropylaniline. guidechem.com This reaction is another example of electrophilic aromatic substitution. The amino group in 2-isopropylaniline is a potent activating group and will direct the incoming bromine electrophile to the positions ortho and para to it.

In the case of 2-isopropylaniline, the positions ortho to the amino group are position 3 and position 6 (which is sterically hindered by the adjacent isopropyl group), and the position para is position 5. Therefore, the bromination of 2-isopropylaniline is expected to predominantly yield this compound. The reaction is typically carried out using molecular bromine (Br₂) in a suitable solvent, such as acetic acid or dichloromethane.

| Starting Material | Reagents | Expected Major Product |

| 2-Isopropylaniline | Bromine (Br₂), Acetic Acid | This compound |

Transition Metal-Catalyzed Coupling Approaches for Aryl Halide Formation

Modern synthetic organic chemistry has seen the development of powerful transition metal-catalyzed cross-coupling reactions for the formation of carbon-heteroatom bonds. The Buchwald-Hartwig amination is a prominent example of such a reaction, enabling the formation of anilines from aryl halides. nih.govacs.orgpku.edu.cnrsc.org This methodology offers a versatile route to this compound.

This reaction typically employs a palladium or nickel catalyst in conjunction with a specialized phosphine ligand. The reaction couples an aryl halide with an amine in the presence of a base. To synthesize this compound via this route, a plausible starting material would be a di-halogenated isopropylbenzene, such as 1,4-dibromo-2-isopropylbenzene, which would be reacted with an ammonia surrogate.

The key components of a successful Buchwald-Hartwig amination are the choice of catalyst, ligand, base, and solvent, all of which can significantly influence the reaction's efficiency and yield.

| Component | Role | Examples |

| Aryl Halide | The electrophilic partner in the coupling reaction. | 1,4-dibromo-2-isopropylbenzene |

| Amine Source | The nucleophilic partner that provides the amino group. | Ammonia, Benzophenone imine, Lithium bis(trimethylsilyl)amide |

| Catalyst | Facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. | Pd(dba)₂, Ni(COD)₂ |

| Ligand | Stabilizes the metal center and influences the reactivity and selectivity of the catalyst. | BINAP, XPhos |

| Base | Activates the amine nucleophile and neutralizes the acid produced during the reaction. | Sodium tert-butoxide (NaOᵗBu), Cesium carbonate (Cs₂CO₃) |

Applications of 5 Bromo 2 Isopropylaniline in Complex Molecule Synthesis

Building Block for Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional materials, making their synthesis a central focus of medicinal and organic chemistry. nih.govmdpi.commdpi.comresearchgate.net 5-Bromo-2-isopropylaniline provides a key structural motif that can be elaborated into various heterocyclic systems, including polycyclic frameworks. nih.gov

Synthesis of Substituted Pyrimidine (B1678525) Derivatives and Related Analogues

While direct literature detailing the use of this compound in pyrimidine synthesis is not prevalent in the conducted research, the general reactivity of anilines makes it a plausible precursor for substituted pyrimidines. Pyrimidine derivatives are known to be synthesized through various condensation reactions. jocpr.comnih.gov For instance, the Biginelli reaction or similar multicomponent reactions often involve an amine-containing component to build the dihydropyrimidine (B8664642) core.

Theoretically, this compound could react with a β-dicarbonyl compound and an aldehyde to form a highly substituted dihydropyrimidine. The presence of the bromo and isopropyl groups on the aniline (B41778) ring would be incorporated into the final structure, yielding a unique analogue not readily accessible from simpler anilines. This substitution could significantly influence the pharmacological properties of the resulting molecule.

Formation of Quinoline-Based Scaffolds

The quinoline (B57606) ring system is a core structure in many biologically active compounds. mdpi.comnih.gov Several classic named reactions for quinoline synthesis utilize anilines as primary starting materials, suggesting a potential application for this compound. pharmaguideline.comsemanticscholar.orgtubitak.gov.tr

Notable synthetic methods include:

Skraup Synthesis : This reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce a quinoline. pharmaguideline.comwikipedia.org Employing this compound in a Skraup reaction would be expected to yield a correspondingly substituted quinoline, with the final positions of the bromo and isopropyl groups on the quinoline core dictated by the regiochemistry of the cyclization.

Friedländer Synthesis : This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. wikipedia.orgalfa-chemistry.com While not a direct use, this compound could be chemically modified to produce the required 2-aminoaryl ketone precursor, which could then undergo a Friedländer condensation to form a polysubstituted quinoline.

Pfitzinger Reaction : This reaction synthesizes quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound. nih.govpharmaguideline.commdpi.com Similar to the Friedländer synthesis, this is not a direct route but highlights the versatility of aniline derivatives in accessing complex heterocyclic systems.

| Reaction Name | Reactants with Aniline Derivative | Resulting Heterocycle |

| Skraup Synthesis | Glycerol, H₂SO₄, Oxidizing Agent | Substituted Quinoline |

| Friedländer Synthesis | (Requires conversion to 2-aminoaryl ketone) + α-Methylene Carbonyl | Substituted Quinoline |

| Pfitzinger Reaction | (Requires conversion to isatin derivative) + Carbonyl Compound | Substituted Quinoline-4-carboxylic acid |

Precursor for Pyrrolo[1,2-a]quinoxaline (B1220188) Derivatives

Pyrrolo[1,2-a]quinoxalines are tricyclic nitrogen-containing heterocycles that have garnered significant interest due to their diverse pharmacological activities, including anticancer and kinase inhibitory properties. researchgate.netbohrium.comnih.govnih.gov The synthesis of these scaffolds can be achieved through multi-step sequences that can originate from substituted anilines.

A plausible and powerful method for constructing the pyrrolo[1,2-a]quinoxaline core is the Pictet-Spengler reaction. wikipedia.orgunisi.it Research on the isomer, 2-bromo-4-isopropylaniline, demonstrates a viable synthetic pathway that could be adapted for this compound. unisi.it The general strategy would involve:

Synthesis of a Pyrrole-Substituted Aniline : The initial step would be the conversion of this compound into N-(5-bromo-2-isopropylphenyl)-1H-pyrrole. This intermediate connects the aniline nitrogen to a pyrrole (B145914) ring.

Pictet-Spengler Condensation : The resulting pyrrole-substituted aniline can then undergo an acid-catalyzed condensation reaction with an appropriate aldehyde or ketone. This reaction proceeds via an intramolecular electrophilic substitution on the pyrrole ring, leading to the formation of the fused tricyclic pyrrolo[1,2-a]quinoxaline system. unisi.it

This approach highlights the role of this compound as a foundational piece for building complex, multi-ring heterocyclic systems.

Construction of Nitrogen-Containing Polycycles

Beyond the specific classes of quinolines and pyrroloquinoxalines, this compound is a potential starting point for a broader range of nitrogen-containing polycycles. The combination of the nucleophilic amine group and the reactive bromine atom allows for sequential or tandem reactions to build complex molecular frameworks.

One key reaction is the Pictet-Spengler reaction , which is not limited to quinoxaline (B1680401) synthesis but is a fundamental tool for creating tetrahydroisoquinolines and tetrahydro-β-carbolines from β-arylethylamines. wikipedia.orgresearchgate.net Through appropriate chemical modification to convert the aniline into a β-(5-bromo-2-isopropylphenyl)ethylamine, this compound could serve as a precursor to a variety of polycyclic alkaloids and related structures. Furthermore, photochemical cyclizations offer another modern approach to creating fused heterocyclic systems under mild conditions, providing a potential route for transforming derivatives of this compound into novel polycycles. chim.it

Intermediate in the Synthesis of Specialty Organic Materials

The unique electronic and steric properties imparted by the bromo and isopropyl substituents make this compound an attractive intermediate for materials science applications, particularly in the domain of functional polymers.

Monomers for Functional Polymer Synthesis

Aniline and its derivatives are the canonical monomers for the synthesis of polyanilines, a major class of conducting polymers. While no specific studies on the polymerization of this compound were identified, its structure suggests it could be used to create a novel, functionalized polyaniline.

The polymerization of anilines typically proceeds via oxidative coupling to form a polymer with a conjugated backbone. The properties of the resulting polymer are highly dependent on the substituents on the aniline ring:

Solubility : The bulky isopropyl group would likely enhance the solubility of the resulting polyaniline in common organic solvents. This is a significant advantage, as the parent polyaniline is notoriously difficult to process due to its poor solubility.

Electronic Properties : The electron-withdrawing bromine atom would influence the electronic properties of the polymer backbone, potentially altering its conductivity, redox potentials, and optical characteristics.

Post-Polymerization Modification : The bromine atoms along the polymer chain could serve as reactive handles for post-polymerization modification, allowing for the grafting of other functional groups to further tune the material's properties.

While the synthesis of polymers from 2-oxazoline monomers is a well-established field for creating functional materials, the use of substituted anilines like this compound offers a direct route to intrinsically conductive polymer systems with tailored functionalities. mdpi.commdpi.comresearchgate.net

Components for Advanced Dyes and Pigments

There is currently no publicly available scientific literature that specifically details the use of this compound in the synthesis of advanced dyes and pigments.

Precursors for Optoelectronic Materials

Information regarding the application of this compound as a precursor for optoelectronic materials is not present in the available scientific literature.

Role in Agrochemical Research and Development

Synthesis of Novel Pesticide and Herbicide Candidates

There is no direct evidence in the current body of scientific research to suggest the use of this compound in the synthesis of novel pesticide and herbicide candidates.

Derivatization for Crop Protection Agents

Scientific literature does not currently report the derivatization of this compound for the development of crop protection agents.

Application in Drug Discovery Precursor Synthesis

The primary documented application of this compound is in the field of medicinal chemistry, specifically as a precursor in the synthesis of antagonists for the Corticotropin Releasing Factor (CRF) receptor.

Precursor for Corticotropin Releasing Factor (CRF) Antagonists

Corticotropin-releasing factor (CRF) is a neuropeptide that plays a central role in the body's response to stress. mdpi.com Antagonists of the CRF1 receptor are of significant interest as potential therapeutic agents for treating a variety of conditions, including anxiety, depression, and irritable bowel syndrome. researchgate.net The development of non-peptide small molecule antagonists is a key area of research in this field. mdpi.comnih.gov

Research into the synthesis of 2-anilinopyrimidine and -triazine derivatives as potent CRF1 receptor antagonists has highlighted the importance of appropriately substituted anilines as key building blocks. nih.govacs.org While the direct use of this compound is not explicitly detailed, the synthesis of closely related intermediates, such as 2-bromo-4-isopropylaniline, is mentioned in the supporting information of seminal studies in this area. acs.org The structural similarity strongly suggests that this compound is a viable and potentially utilized precursor for creating the necessary substituted aniline core of these antagonists.

The general synthetic approach involves the coupling of a substituted aniline with a pyrimidine or triazine core. The substituents on the aniline ring are crucial for optimizing the binding affinity to the CRF1 receptor and for modulating the pharmacokinetic properties of the final compound. nih.gov The bromo- and isopropyl-substituents on the aniline ring of this compound are consistent with the structural motifs found in potent CRF1 antagonists.

Table 1: Key Intermediates in the Synthesis of CRF1 Antagonists

| Intermediate | Molecular Formula | Role in Synthesis |

|---|---|---|

| 2-Bromo-4-isopropylaniline | C₉H₁₂BrN | Aniline building block for pyrimidine coupling |

| N-Ethyl-N-(2-bromo-4-isopropyl)aniline | C₁₁H₁₆BrN | N-alkylated aniline for pyrimidine coupling |

Table 2: Representative CRF1 Antagonist Structures Derived from Substituted Anilines

| Compound Class | Core Structure | Key Substituents from Aniline Precursor |

|---|---|---|

| 2-Anilinopyrimidines | Pyrimidine | Bromo, isopropyl, and other functional groups |

The structure-activity relationship (SAR) studies of these non-peptide antagonists have demonstrated that the nature and position of substituents on the aniline ring significantly impact the antagonist's potency and pharmacokinetic profile. nih.gov The development of high-affinity 2-anilinopyrimidines and -triazines has led to compounds with improved oral bioavailability, making them more viable as potential drug candidates. nih.gov

Intermediate for Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a significant negative regulator in insulin (B600854) signaling pathways. Consequently, the inhibition of PTP1B is a promising therapeutic strategy for the management of type 2 diabetes and obesity. The development of small molecule inhibitors that can selectively target PTP1B is an area of intensive research.

The core structure of many PTP1B inhibitors often includes a substituted aromatic ring that interacts with the active site of the enzyme. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of such inhibitors. The isopropyl group can provide necessary steric bulk to enhance binding affinity and selectivity, while the bromine atom offers a site for further chemical elaboration through cross-coupling reactions to build more complex molecular architectures.

While specific examples detailing the synthesis of PTP1B inhibitors directly from this compound are not extensively documented in publicly available literature, the synthesis of related brominated and alkyl-substituted phenyl compounds for this purpose is established. The general synthetic approach involves the modification of the aniline group and subsequent coupling reactions at the bromine position to construct the final inhibitor scaffold.

Scaffold for Antiproliferative Agents

The development of novel antiproliferative agents is a cornerstone of cancer research. Many effective anticancer drugs are based on heterocyclic scaffolds, and the bromo-aniline moiety is a recurring structural motif in this class of compounds. This compound provides a foundational scaffold for the synthesis of molecules with potential antiproliferative activity.

Research has demonstrated the efficacy of various bromo-substituted heterocyclic compounds in inhibiting cell proliferation and angiogenesis, a key process in tumor growth. For instance, derivatives of 5-bromo-indole have been synthesized and shown to possess significant anti-angiogenic and antiproliferative effects.

One such derivative, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide , has been investigated for its biological activity against Human Umbilical Vein Endothelial Cells (HUVEC) and the A549 lung cancer cell line. The study revealed that this compound exhibits dose-dependent inhibition of cell proliferation.

| Cell Line | IC₅₀ (µg/mL) | Key Finding |

|---|---|---|

| HUVEC | 5.6 | Significant inhibition of endothelial cell proliferation |

| A549 (Lung Cancer) | 14.4 | Effective inhibition of lung cancer cell proliferation |

The synthesis of such indole (B1671886) derivatives can be envisioned to start from precursors derived from bromo-anilines, highlighting the potential utility of this compound in generating a library of structurally diverse compounds for screening as antiproliferative agents.

Synthesis of Retinoid X Receptor (RXR) Agonist Analogues

Retinoid X Receptors (RXRs) are nuclear receptors that play a crucial role in regulating gene expression related to various physiological processes, including cell differentiation, proliferation, and apoptosis. Modulators of RXR activity, particularly agonists, have been investigated for their therapeutic potential in treating diseases such as cancer and metabolic disorders.

The general structure of synthetic RXR agonists, often referred to as rexinoids, typically consists of a substituted aromatic core. The design of novel RXR agonist analogues often involves modifying the substitution pattern on this aromatic ring to optimize potency, selectivity, and pharmacokinetic properties.

This compound represents a versatile starting material for the synthesis of novel RXR agonist analogues. The aniline functionality can be transformed into other functional groups, and the bromine atom provides a handle for introducing diverse side chains via metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core aromatic structure to identify compounds with desired biological activity profiles. While direct synthesis of known RXR agonists from this compound is not prominently featured in the literature, its potential as a building block for novel analogues is significant due to its functional group arrangement.

Development of Other Pharmaceutically Relevant Scaffolds

Beyond the specific applications mentioned above, this compound is a valuable precursor for a variety of other pharmaceutically relevant scaffolds. The presence of three distinct functional handles—the primary amine, the bromine atom, and the isopropyl group—allows for a wide range of chemical transformations.

The amine group can be readily acylated, alkylated, or used in the formation of various heterocyclic systems such as quinolines, quinazolines, and benzodiazepines. The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds.

This versatility makes this compound a key intermediate in the synthesis of diverse molecular libraries for drug discovery programs. Its utility is documented in various patents for the preparation of compounds aimed at treating a range of conditions, although the specific biological targets are not always disclosed in detail. The strategic placement of its functional groups allows medicinal chemists to efficiently generate novel chemical entities with the potential for a wide array of therapeutic applications.

Analytical and Spectroscopic Characterization Techniques in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 5-Bromo-2-isopropylaniline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is utilized for complete structural assignment.

While specific experimental NMR data for this compound is not widely available in published literature, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds, such as 2-isopropylaniline (B1208494) and other brominated aniline (B41778) derivatives.

Predicted ¹H NMR Spectral Data for this compound:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H (isopropyl CH) | ~3.1 | Septet | ~6.9 |

| CH₃ (isopropyl) | ~1.2 | Doublet | ~6.9 |

| Aromatic H-3 | ~7.1 | Doublet | ~8.4 |

| Aromatic H-4 | ~6.8 | Doublet of Doublets | ~8.4, ~2.2 |

| Aromatic H-6 | ~6.9 | Doublet | ~2.2 |

| NH₂ | Broad Singlet | - | - |

Predicted ¹³C NMR Spectral Data for this compound:

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (C-NH₂) | ~145 |

| C2 (C-isopropyl) | ~135 |

| C3 | ~128 |

| C4 | ~118 |

| C5 (C-Br) | ~115 |

| C6 | ~119 |

| Isopropyl CH | ~27 |

| Isopropyl CH₃ | ~22 |

In a research context, confirming the structure of this compound, especially as a product within a reaction sequence, would involve a series of advanced NMR experiments.

¹H NMR: Provides initial information on the number of different types of protons and their neighboring environments. The distinct signals for the isopropyl group (a septet and a doublet) and the aromatic protons would be key identifiers.

¹³C NMR: Reveals the number of unique carbon environments. The presence of six aromatic carbons and two aliphatic carbons for the isopropyl group would be expected.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment would differentiate between CH, CH₂, and CH₃ groups, confirming the assignments of the isopropyl methyl and methine carbons.

COSY (Correlation Spectroscopy): This 2D experiment establishes proton-proton couplings. For this compound, a cross-peak between the isopropyl CH septet and the CH₃ doublet would be observed, confirming their connectivity. It would also show correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals, for instance, the isopropyl CH proton to the isopropyl CH carbon.

NMR spectroscopy can also provide insights into the conformational preferences of the molecule. The rotation of the isopropyl group and the amino group relative to the benzene (B151609) ring can be studied. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could reveal through-space interactions between protons, which can help in determining the preferred spatial arrangement of the substituents. The presence of the bulky isopropyl group at the C2 position likely influences the orientation of the adjacent amino group.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₉H₁₂BrN), the expected exact mass would be calculated based on the most abundant isotopes of each element. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units.

Expected HRMS Data for this compound:

| Ion | Calculated Exact Mass (m/z) |

| [C₉H₁₂⁷⁹BrN]⁺ | 213.0153 |

| [C₉H₁₂⁸¹BrN]⁺ | 215.0133 |

Common fragmentation patterns would likely involve:

Loss of a methyl group (-CH₃): A common fragmentation for isopropyl groups, leading to a stable secondary carbocation.

Loss of the entire isopropyl group (-C₃H₇): Cleavage of the bond between the aromatic ring and the isopropyl group.

Loss of bromine radical (·Br): A characteristic fragmentation for brominated compounds.

Loss of HBr: Elimination of hydrogen bromide.

Predicted Key Fragment Ions in Tandem Mass Spectrometry:

| Fragment Ion | Proposed Structure/Loss |

| [M-CH₃]⁺ | Loss of a methyl radical from the isopropyl group |

| [M-C₃H₇]⁺ | Loss of the isopropyl radical |

| [M-Br]⁺ | Loss of a bromine radical |

| [C₆H₆N]⁺ | Benzene ring with an amino group after loss of bromine and isopropyl group |

Mass spectrometry is an invaluable tool for real-time reaction monitoring. By continuously analyzing the reaction mixture, the consumption of reactants and the formation of this compound can be tracked. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading.

Furthermore, after synthesis and purification, mass spectrometry is used to assess the purity of the final product. The presence of any residual starting materials or by-products can be detected by their respective molecular ion peaks in the mass spectrum. The high sensitivity of MS makes it an excellent technique for detecting trace impurities that may not be visible by other methods like NMR.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds present. For this compound, the IR spectrum is expected to display a series of absorption bands that confirm the presence of its key structural features: the primary amine (-NH₂), the isopropyl group (-CH(CH₃)₂), the aromatic ring, and the carbon-bromine bond (C-Br).

The primary amine group is typically identified by a pair of medium-intensity peaks in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. wpmucdn.comudel.edu The presence of two distinct peaks is a hallmark of a primary amine (-NH₂). Additionally, an N-H bending vibration (scissoring) is expected to appear in the 1650-1580 cm⁻¹ range.

The isopropyl group and other aliphatic C-H bonds give rise to stretching vibrations just below 3000 cm⁻¹, typically in the 2975-2845 cm⁻¹ range. docbrown.info C-H bending vibrations for the methyl groups of the isopropyl substituent are anticipated around 1470 cm⁻¹ and 1380 cm⁻¹. wpmucdn.com

Aromatic C-H stretching vibrations are typically observed as weaker bands above 3000 cm⁻¹. udel.edu The substituted benzene ring will also exhibit characteristic C=C stretching vibrations within the 1600-1450 cm⁻¹ region. wpmucdn.com The substitution pattern on the aromatic ring can often be inferred from the pattern of weak overtone bands between 2000 and 1600 cm⁻¹ and strong C-H out-of-plane bending bands in the 900-675 cm⁻¹ region. udel.edu

Finally, the C-Br stretching vibration is expected to produce a strong absorption in the far-infrared region of the spectrum, typically between 690 and 515 cm⁻¹. docbrown.info

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 (two peaks) | Medium |

| Primary Amine (N-H) | Scissoring (Bend) | 1650 - 1580 | Medium |

| Aromatic C-H | Stretch | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H (Isopropyl) | Stretch | 2975 - 2850 | Medium to Strong |

| Aromatic C=C | Ring Stretch | 1600 - 1450 | Medium |

| Aliphatic C-H (Isopropyl) | Bend | ~1470 and ~1380 | Medium |

| Aromatic C-H | Out-of-Plane Bend | 900 - 675 | Strong |

| Carbon-Bromine (C-Br) | Stretch | 690 - 515 | Strong |

Raman spectroscopy, another form of vibrational spectroscopy, is complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, usually from a laser. While IR absorption depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For aniline derivatives, key Raman signals include the ring breathing mode and C-N stretching. scirp.org

However, conventional Raman scattering is an inherently weak process, which can limit its sensitivity. This limitation can be overcome by using Surface-Enhanced Raman Scattering (SERS), a technique that can amplify the Raman signal by factors of 10³ to 10⁶ or even higher. researchgate.net SERS occurs when molecules are adsorbed onto or are in close proximity to nanostructured metallic surfaces, typically silver or gold. scirp.orgresearchgate.net The enhancement is attributed to two main mechanisms: an electromagnetic enhancement due to localized surface plasmon resonance on the metal surface and a chemical enhancement involving charge-transfer between the analyte and the metal. researchgate.net

For aniline derivatives, SERS is a particularly valuable tool. Studies on various substituted anilines have shown that both the nature and position of substituents significantly influence the SERS spectra. scirp.org For this compound, the amino group can chemisorb onto the metallic nanoparticles, bringing the molecule into the region of high electromagnetic enhancement. The bulky isopropyl group at the ortho position and the electron-withdrawing bromine atom at the meta position relative to the amine will affect the molecule's orientation on the surface and its electronic properties, thereby influencing the SERS enhancement and the specific vibrational modes that are enhanced. scirp.orgresearchgate.net For example, studies on halogenated anilines show characteristic carbon-halogen vibrational modes in the 1000 - 600 cm⁻¹ region of the SERS spectrum. scirp.orgresearchgate.net

| Vibrational Mode | Aniline (cm⁻¹) | 2-Bromoaniline (cm⁻¹) | 2-Isopropylaniline (cm⁻¹) |

|---|---|---|---|

| NH₂ Scissoring | ~1602 | - | - |

| CN Stretching | ~1234 | - | - |

| Ring Breathing | ~1030 | - | - |

| NH₂ Wagging (SERS) | ~989-996 | - | - |

Note: Specific peak positions can vary with experimental conditions (e.g., substrate, laser wavelength).

X-ray Crystallography

While vibrational spectroscopy provides information about molecular bonds and functional groups, X-ray crystallography offers a definitive map of atomic positions in the solid state. This technique is indispensable for determining the precise three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and the conformation of the molecule.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute structure of a crystalline solid. mdpi.com The technique involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the crystal can be constructed, from which the positions of the individual atoms can be determined with high precision. mdpi.com

For derivatives of this compound, such as N-acylated or N-sulfonylated products, SCXRD provides unambiguous proof of their chemical structure. For instance, the crystal structure of N-sulphinyl-p-bromoaniline has been determined, confirming the geometry around the nitrogen and sulfur atoms. rsc.org Similarly, crystallographic analysis of cocrystals formed from halogenated anilines with other molecules reveals the precise geometry of the aniline derivative within the crystal lattice. acs.orgnih.gov This level of detail is crucial for understanding structure-property relationships, reaction mechanisms, and the subtle effects of substituent changes on molecular conformation.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.0493(11) |

| b (Å) | 10.3243(8) |

| c (Å) | 8.6322(7) |

| β (°) | 104.999(2) |

| Volume (ų) | 1208.53(17) |

| Z | 2 |

Note: BPE = trans-1,2-bis(4-pyridyl)ethylene. Data is for a representative related structure to illustrate typical parameters.

Beyond defining the structure of a single molecule, SCXRD data reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a complex interplay of intermolecular interactions, which are fundamental to crystal engineering and understanding the physical properties of the solid material. nih.govmdpi.com

In the crystal structures of halogenated aniline derivatives, hydrogen bonding is often a dominant interaction. The amine group (-NH₂) can act as a hydrogen bond donor, forming N-H···N or N-H···O bonds with acceptor groups on neighboring molecules. nih.govnih.govmdpi.com These interactions can link molecules into chains, sheets, or more complex three-dimensional networks.

In addition to classical hydrogen bonds, weaker interactions also play a crucial role. These include C-H···π interactions, π-π stacking between aromatic rings, and halogen bonds. nih.govmdpi.com The bromine atom in derivatives of this compound can participate in halogen bonding (C-Br···X, where X is a Lewis base like N or O) or Br···Br interactions. nih.govmdpi.com Analysis of the crystal packing of chlorinated anilines, for example, has shown the presence of N–H···N hydrogen bonds and C–H···Cl contacts that direct the assembly into specific supramolecular architectures. nih.gov Understanding these noncovalent forces is key to predicting and controlling the solid-state structures and properties of new materials derived from this compound.

Computational and Theoretical Investigations of 5 Bromo 2 Isopropylaniline and Its Derivatives

Molecular Modeling and Dynamics Simulations

Studies of Intermolecular Interactions in Derived Systems

Computational and theoretical investigations into the intermolecular interactions of systems derived from 5-bromo-2-isopropylaniline are crucial for understanding and predicting their solid-state properties, such as crystal packing, melting point, and solubility. While crystallographic data on derivatives of this compound are not extensively available in the public domain, valuable insights can be drawn from studies on analogous halogenated anilines. These studies reveal a complex interplay of various non-covalent interactions that dictate the supramolecular architecture.

The primary intermolecular interactions expected in derivatives of this compound include conventional hydrogen bonds, halogen bonds, and a variety of weaker interactions. The amino group (-NH₂) is a potent hydrogen-bond donor, capable of forming N-H···N or N-H···X (where X is an electronegative atom) interactions, which often play a primary role in the formation of supramolecular synthons. acs.org In many substituted aniline (B41778) crystal structures, the amino group is observed to act as a hydrogen-bond donor. researchgate.net

A theoretical model for proposing crystallization mechanisms based on energetic and topological data of supramolecular interactions in halogenated anilines highlights the significance of a multitude of interactions. acs.org Beyond the stronger N-H···N hydrogen bonds, weaker interactions such as C-H···X (where X is a halogen), C-H···C (π-interactions), and N-H···C (π-interactions) collectively contribute significantly to the stabilization of the crystal lattice. acs.org The presence and geometry of the bulky isopropyl group and the bromine atom at positions 2 and 5, respectively, will sterically influence which of these interactions are favored.

The position of the halogen substituent has a marked effect on the nature of the intermolecular interactions. researchgate.net In para-halogenated anilines, the amino group predominantly acts as a hydrogen-bond donor, leading to the formation of zig-zag columnar structures. researchgate.net Conversely, in ortho-halogenated anilines, the amino group can function as both a donor and an acceptor, resulting in stronger and more complex hydrogen and halogen bonding networks, often forming triple columnar arrangements. researchgate.net For derivatives of this compound, the substitution pattern is neither purely ortho nor para with respect to the amino group's interactions with neighboring molecules, suggesting a potential for diverse and intricate packing motifs.

Furthermore, halogen-halogen interactions (Br···Br) can also be a significant factor in the crystal packing of bromo-substituted aniline derivatives. These can be classified as Type I (dispersion-driven) or Type II (electrostatically-driven), depending on the C-Br···Br angles. iucr.org In the crystal structure of 2-bromo-4,6-dimethylaniline, a close analogue, both hydrogen-bonded chains and Type I bromine-bromine interactions are observed. iucr.org

The interplay of these various intermolecular forces can be summarized in the following table, which outlines the potential interactions and their significance in derivatives of this compound.

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |

| Hydrogen Bond | N-H (amino group) | N (amino group), Other electronegative atoms | Primary driving force for supramolecular assembly, formation of chains or sheets. |

| Halogen Bond | C-Br | Electronegative atoms (e.g., O, N) | Directional interaction, contributes to lattice stability and specific packing motifs. |

| C-H···π Interaction | C-H (aromatic, isopropyl) | Aromatic ring | Contributes to the stabilization of layered structures. |

| N-H···π Interaction | N-H (amino group) | Aromatic ring | A weaker hydrogen bond that influences molecular orientation. |

| Halogen···Halogen | C-Br | C-Br | Can be significant in organizing molecules, particularly in the absence of stronger interactions. |

| van der Waals Forces | All atoms | All atoms | Ubiquitous, contribute to the overall cohesive energy of the crystal. researchgate.net |

The prediction of the precise supramolecular structure of a given derivative of this compound would necessitate detailed computational modeling, such as density functional theory (DFT) calculations, to evaluate the relative energies of these competing interactions. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Derived Compounds (Focusing on Chemical Properties Relevant to Design, excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) studies, or more appropriately for this context, Quantitative Structure-Property Relationship (QSPR) studies, are powerful computational tools for predicting the physicochemical properties of novel chemical entities based on their molecular structure. For derivatives of this compound, QSPR models can be developed to forecast properties crucial for chemical design and process development, such as solubility, melting point, boiling point, and viscosity, thereby accelerating the design of molecules with desired characteristics.

Key Molecular Descriptors and Their Relevance:

A QSPR model is a mathematical equation that relates a particular property to one or more molecular descriptors. The general form is:

Property = f (Descriptor 1, Descriptor 2, ..., Descriptor n)

For derivatives of this compound, the following types of descriptors would be pertinent for building robust QSPR models for chemical properties:

Electronic Descriptors: These describe the electronic aspects of the molecule and are crucial for predicting reactivity and intermolecular interactions.

Hammett constants (σ): These quantify the electron-donating or electron-withdrawing nature of substituents on the aromatic ring. nih.govnih.gov Changes in the electronic nature of derivatives will significantly impact properties like pKa and reactivity.

Energies of Frontier Molecular Orbitals (E(HOMO) and E(LUMO)): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively, influencing its reactivity and charge-transfer interactions. nih.gov

Partial Charges (Q): The partial charge on specific atoms, particularly the nitrogen of the amino group (Q(N)) and the bromine atom (Q(Br)), can be correlated with the strength of hydrogen and halogen bonds, thereby affecting properties like melting point and boiling point. nih.gov

Steric Descriptors: These account for the size and shape of the molecule, which are critical for properties related to molecular packing and bulk behavior.

Molecular Volume and Surface Area: These descriptors are often correlated with properties like viscosity and density. researchgate.net

Molar Refractivity (MR): This descriptor relates to the volume of the molecule and its polarizability, influencing van der Waals interactions.

Lipophilic Descriptors: These describe the molecule's affinity for nonpolar environments and are fundamental for predicting solubility.

Log P (Octanol-Water Partition Coefficient): This is a key descriptor for predicting solubility in both aqueous and organic media. The introduction of different functional groups to the this compound scaffold will modulate the Log P value.

The following table provides a hypothetical set of descriptors that could be used in a QSPR study of this compound derivatives and their expected influence on key chemical properties.

| Descriptor Category | Descriptor Example | Property Influenced | Rationale |

| Electronic | Hammett Constant (σ) | Reactivity, pKa | Quantifies the electronic effect of substituents on the aniline ring. |

| E(LUMO) | Chemical Stability | Lower LUMO energy suggests higher susceptibility to nucleophilic attack. | |

| Partial Charge on Nitrogen (Q(N)) | Melting/Boiling Point | A more negative charge can lead to stronger hydrogen bonds. | |

| Steric | Molecular Volume | Viscosity, Density | Larger molecules generally lead to higher viscosity and density. |

| Molar Refractivity (MR) | Boiling Point | Relates to polarizability and intermolecular dispersion forces. | |

| Lipophilic | Log P | Solubility | Higher Log P values indicate lower aqueous solubility and higher lipid solubility. |

To develop a predictive QSPR model, a dataset of this compound derivatives with experimentally determined properties would be required. Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) would then be used to establish the correlation between the calculated descriptors and the measured property. nih.gov The resulting model would be a valuable tool for the in silico design and screening of new derivatives with optimized chemical properties for various applications.

Future Research and Methodological Progress for this compound

The compound this compound stands as a significant building block in organic synthesis, possessing a unique substitution pattern that makes it a valuable precursor for a range of complex molecules. Future research is poised to enhance its synthesis and application through innovative and sustainable methodologies. This article explores the prospective advancements in the synthesis of this compound, focusing on green chemistry, novel catalytic systems, automation, and its potential in advanced materials science.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-isopropylaniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves bromination of 2-isopropylaniline using reagents like bromine (Br₂) or N-bromosuccinimide (NBS). Key variables include temperature control (0–25°C), solvent choice (e.g., dichloromethane or acetic acid), and catalyst use (e.g., FeCl₃). Purification is achieved via column chromatography or recrystallization. For example, bromination at lower temperatures (0–5°C) minimizes side reactions, improving yields to >75% .

- Data Table :

| Method | Reagents | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Br₂ in CH₂Cl₂ | Br₂, FeCl₃ | 0–5 | 78 | 98 |

| NBS in AcOH | NBS, H₂SO₄ | 20–25 | 65 | 95 |

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at position 5, isopropyl at position 2) .

- FTIR : Identify amine (-NH₂) and C-Br stretches (~600 cm⁻¹) .

- Elemental Analysis : Validate empirical formula (C₉H₁₂BrN) .

- HPLC : Assess purity (>95% threshold for research-grade material) .

Advanced Research Questions

Q. How does the incorporation of this compound into copolymers affect electrochemical and thermal properties?

- Methodological Answer : Copolymerization with aniline derivatives alters redox behavior and conductivity. For instance, cyclic voltammetry shows shifted oxidation peaks (e.g., 0.157–0.398 V) depending on monomer ratios. LiSIPA-doped copolymers exhibit conductivity up to 10⁻³ S/cm, while TGA reveals thermal stability up to 250°C. Optimize comonomer ratios (e.g., 0.5:0.5 aniline:2-isopropylaniline) to balance conductivity and solubility .

- Data Table :

| Copolymer Ratio (Aniline:2-IPA) | Conductivity (S/cm) | Thermal Degradation (°C) |

|---|---|---|

| 0.9:0.1 | 4.9 × 10⁻³ | 220 |

| 0.5:0.5 | 1.0 × 10⁻³ | 250 |

Q. How should researchers address contradictions in reported data on substituent effects in brominated aniline derivatives?

- Methodological Answer : Discrepancies (e.g., conflicting conductivity or solubility values) may arise from differing synthetic protocols or characterization methods. Resolve by:

Q. What strategies improve the solubility and processability of this compound-derived polymers for advanced applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.